3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Overview
Description
3-Chloro-4-(3-methylpiperidin-1-yl)aniline is a chemical compound with the formula C12H17ClN21. It contains a methylpiperidinyl group attached to an aniline ring, which is further substituted with a chlorine atom1.
Synthesis Analysis
The synthesis of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline is not explicitly mentioned in the search results. However, it’s likely synthesized through a series of organic reactions involving the introduction of the methylpiperidinyl group and the chloro group to the aniline ring12.Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline consists of a six-membered benzene ring (aniline) substituted with a chlorine atom and a 3-methylpiperidin-1-yl group1. The InChI code for this compound is InChI=1/C12H17ClN2/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13/h4-5,7,9H,2-3,6,8,14H2,1H3
1.
Chemical Reactions Analysis
Specific chemical reactions involving 3-Chloro-4-(3-methylpiperidin-1-yl)aniline are not provided in the search results. However, like other anilines, it may undergo electrophilic substitution reactions3.Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline is 224.731. It’s recommended to be stored in a dark place, under an inert atmosphere, at room temperature5. The compound is a solid at room temperature5.Scientific Research Applications
- Application Summary : Anilines are used in the synthesis of a wide range of chemicals, including dyes, pharmaceuticals, polymers, and photographic and rubber chemicals .
- Methods of Application : Anilines are typically synthesized through nitration of arenes, reduction of nitroarenes, and reactions of secondary amines .
- Results or Outcomes : The synthesis of anilines is a critical process in the chemical industry, leading to the production of various useful compounds .
- Application Summary : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application : Pyrimidines are synthesized through various methods, and their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Numerous pyrimidines exhibit potent anti-inflammatory effects. Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation5. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling5.
Future Directions
The future directions of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline are not specified in the search results. However, given its structural features, it could potentially be used as a building block in the synthesis of more complex molecules in pharmaceutical or materials science research6.
Please note that this information is based on available online resources and should be used as a starting point for further research. Always refer to appropriate safety data sheets and consult with experts when handling chemicals.
properties
IUPAC Name |
3-chloro-4-(3-methylpiperidin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13/h4-5,7,9H,2-3,6,8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZXCXVRHHROFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588271 | |
Record name | 3-Chloro-4-(3-methylpiperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(3-methylpiperidin-1-yl)aniline | |
CAS RN |
893750-70-4 | |
Record name | 3-Chloro-4-(3-methylpiperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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